molecular formula C22H19ClN4O2 B2966561 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-13-9

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2966561
CAS RN: 539841-13-9
M. Wt: 406.87
InChI Key: MSHWNOFTXAWJML-UHFFFAOYSA-N
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Description

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-Antihistaminic Activity

Research has shown that compounds structurally related to triazoloquinazolinones have been synthesized and tested for their H1-antihistaminic activity. For instance, a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with one compound outperforming the reference standard chlorpheniramine maleate in potency and sedative properties (Alagarsamy et al., 2009). These findings suggest that the triazoloquinazolinone scaffold may offer a promising template for developing new H1-antihistaminic agents with reduced sedative effects.

Antimicrobial Activity

Another area of research interest is the antimicrobial properties of novel quinazolinone derivatives. Studies have reported the synthesis of new fused heterocyclic systems, such as triazolo[4,3-a]-quinazolin-7-ones, demonstrating significant antibacterial and antifungal activities against a variety of pathogens (Pandey et al., 2009). This indicates the potential of such compounds in addressing the growing concern of antimicrobial resistance.

Tubulin Polymerization Inhibition and Anticancer Activity

Compounds based on the triazoloquinazolinone framework have also been evaluated for their anticancer activities, particularly as inhibitors of tubulin polymerization and vascular disrupting agents. For example, certain 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were identified as potent inhibitors of tubulin assembly, with notable anticancer activity across various cancer cell lines. These compounds induced significant cell shape changes and inhibited cell migration and tube formation in endothelial cells, suggesting their utility as vascular disrupting agents (Driowya et al., 2016).

Molecular Structure and Docking Studies

Further research has explored the structural properties, including molecular docking studies, of triazoloquinazolinones. For instance, the synthesis and characterization of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one revealed favorable interactions with the SHP2 protein, suggesting potential therapeutic applications (Wu et al., 2022).

properties

IUPAC Name

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-14-11-9-13(10-12-14)21-25-22-24-17-7-4-8-18(28)19(17)20(27(22)26-21)15-5-2-3-6-16(15)23/h2-3,5-6,9-12,20H,4,7-8H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWNOFTXAWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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